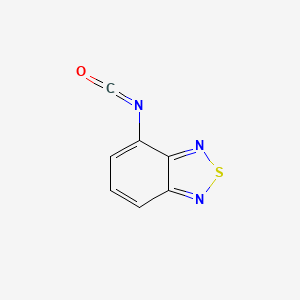

4-Isocyanato-2,1,3-benzothiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

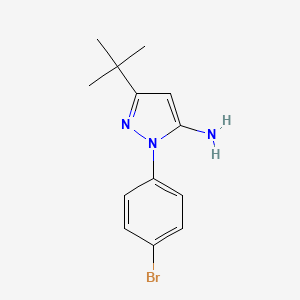

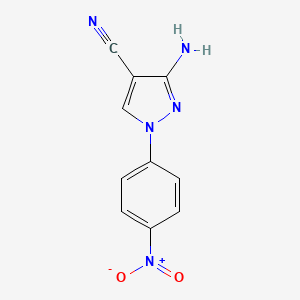

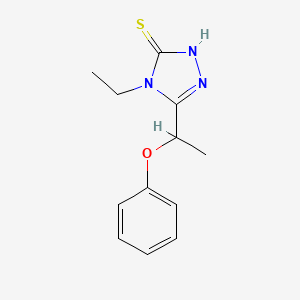

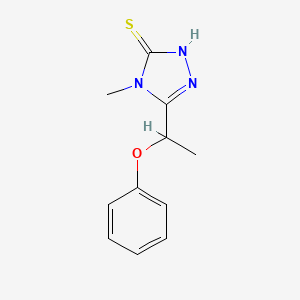

4-Isocyanato-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C7H3N3OS . It has a molecular weight of 177.19 . It is also known as 2,1,3-Benzothiadiazol-4-yl isocyanate .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives, which include 4-Isocyanato-2,1,3-benzothiadiazole, can be achieved by Stille or Suzuki reactions . Another method involves the reaction of o-phenylenediamine with two equivalents of thionyl chloride in pyridine .Molecular Structure Analysis

The molecular structure of 4-Isocyanato-2,1,3-benzothiadiazole consists of a benzene ring fused to a 1,2,5-thiadiazole . The InChI code for this compound is 1S/C7H3N3OS/c11-4-8-5-2-1-3-6-7 (5)10-12-9-6/h1-3H .Chemical Reactions Analysis

2,1,3-Benzothiadiazole, a related compound, undergoes standard chemistry of aromatic compounds, forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole .Physical And Chemical Properties Analysis

4-Isocyanato-2,1,3-benzothiadiazole is a powder that is stored at 4 degrees Celsius . It has a melting point of 81-85 degrees Celsius .Applications De Recherche Scientifique

Material Science: Organic Electronics

4-Isocyanato-2,1,3-benzothiadiazole: is a crucial component in the synthesis of electronic materials due to its strong electron-withdrawing properties. It’s used in the development of photoluminescent compounds for organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors . The incorporation of this compound can significantly enhance the electronic properties of organic materials, making it a valuable asset in the advancement of flexible and lightweight electronic devices.

Life Science: Biochemical Research

In life sciences, 4-Isocyanato-2,1,3-benzothiadiazole serves as a building block for various biochemical compounds. It’s utilized in the synthesis of small molecules that can inhibit enzymes like rat liver methionine synthase, which is pivotal in understanding metabolic pathways and designing therapeutic agents .

Chemical Synthesis: Intermediate for Polymers

This compound is employed as an intermediate in the synthesis of polymers and other large molecules. Its reactivity with different functional groups allows for the creation of complex structures, which are essential in the production of high-performance materials with specific characteristics for industrial applications .

Chromatography: Analytical Techniques

In chromatography, 4-Isocyanato-2,1,3-benzothiadiazole can be used to modify stationary phases or as a derivatization agent to enhance the detection of various substances. Its unique properties can improve the separation and analysis of complex mixtures, aiding in the purification of compounds and the investigation of chemical compositions .

Analytical Research: Method Development

Analytical researchers utilize 4-Isocyanato-2,1,3-benzothiadiazole in the development of new analytical methods. Its predictable reactivity and stability under various conditions make it an ideal standard for calibrating instruments and validating methodologies, ensuring accuracy and precision in analytical measurements .

Pharmaceutical Applications: Drug Design

The isocyanate group in 4-Isocyanato-2,1,3-benzothiadiazole is reactive towards nucleophiles, which makes it a valuable compound in drug design and synthesis. It can be used to introduce bioactive moieties into drug molecules, potentially leading to the development of new medications with enhanced efficacy and reduced side effects .

Safety and Hazards

The safety information for 4-Isocyanato-2,1,3-benzothiadiazole indicates that it is associated with several hazards, including H302, H312, H315, H317, H319, H332, H334, H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-isocyanato-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3OS/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZZFYLZFYDNMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379953 |

Source

|

| Record name | 4-Isocyanato-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-2,1,3-benzothiadiazole | |

CAS RN |

342411-14-7 |

Source

|

| Record name | 4-Isocyanato-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)